molecular formula C15H18ClN3O B1254711 Ssf-109

Ssf-109

Cat. No.: B1254711
M. Wt: 291.77 g/mol
InChI Key: WRGKWWRFSUGDPX-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ssf-109 is a chiral compound featuring a cycloheptanol ring substituted with a 4-chlorophenyl group and a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ssf-109 typically involves the following steps:

    Formation of the Cycloheptanol Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the 4-chlorophenyl group to the cycloheptanol ring.

    Attachment of the 1H-1,2,4-Triazole Moiety: This can be done through nucleophilic substitution or other reactions that allow the triazole ring to be introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxyl group on the cycloheptanol ring.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially involving the aromatic ring and triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development:

Industry

    Material Science: Could be used in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring.

    (1R,2R)-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)cyclopentanol: Similar structure but with a cyclopentanol ring.

Uniqueness

The uniqueness of Ssf-109 lies in its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

(1R,2R)-1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol

InChI

InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2/t14-,15-/m1/s1

InChI Key

WRGKWWRFSUGDPX-HUUCEWRRSA-N

Isomeric SMILES

C1CC[C@H]([C@@](CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3

Canonical SMILES

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3

Synonyms

4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, (cis)-isomer
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(+)-isomer
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(-)-isomer
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, trans-(+-)-isomer
SSF 109
SSF-109

Origin of Product

United States

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